molecular formula C18H15N3OS2 B3010067 2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole CAS No. 307512-17-0

2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole

Cat. No. B3010067
CAS RN: 307512-17-0
M. Wt: 353.46
InChI Key: USMJBGUTUNHDRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the compound "2-[(2-Methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole" involves various chemical reactions. For instance, the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives is achieved by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . Similarly, sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives are synthesized using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Additionally, one-pot three-component reactions are used to synthesize 3-{[(1, 3-benzoxazol-2-yl) sulfanyl] (phenyl) methyl}-4-hydroxy-2H-1-benzopyran-2-one derivatives, involving Knoevenagel condensation followed by nucleophilic addition .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the chemical structures of the thiazole derivatives are elucidated by IR, 1H-NMR, and FAB+-MS spectral data . The reduced pyrimidine ring in the sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives adopts a conformation intermediate between boat, screw-boat, and twist-boat forms, with hydrogen bonding playing a significant role in the molecular conformation . The molecular conformation of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, is stabilized by an intramolecular C–H…N hydrogen bond .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include cyclocondensation, Knoevenagel condensation, and nucleophilic addition. The rhodium-catalyzed carbene insertions into aromatic C-H bonds of S-aryl sulfoximines using pyridotriazoles by denitrogenative cyclization followed by the elimination of alcohols is another example of the complex reactions used to synthesize related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural data and biological activity. The antimicrobial activities of the thiazole derivatives against various bacterial strains and Candida species indicate their potential as bioactive molecules . The crystal structure and DFT studies provide insights into the electronic structure properties, such as charge distribution and chemical reactivity, which are crucial for understanding the biological activity of these compounds .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One study synthesized derivatives of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, demonstrating significant antimicrobial activities against a range of bacteria and fungi, indicating the compound's potential as a basis for developing new antimicrobial agents (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004). Another study focused on the synthesis of pyrimidinyl benzoxazole, benzothiazole, and benzimidazole, linked by various moieties, which exhibited antimicrobial and cytotoxic activities, highlighting the compound's versatility in pharmaceutical applications (Seenaiah, R. Reddy, G. M. Reddy, Padmaja, Padmavathi, & Krishna, 2014).

Potential Antitumor Activities

The exploration of heterocyclic compounds, including those related to benzoxazoles, for antitumor activities, has shown promising results. A study described the synthesis and antitumor activity evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, indicating the potential for designing compounds with improved antitumor efficacy (Hu, Hou, Xie, & Huang, 2008). Furthermore, compounds with structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potential as anti-Helicobacter pylori agents, suggesting their use in combating gastric pathogens which could be extended to antitumor applications (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The compound may bind to its target, altering its function and leading to downstream effects .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways. The exact pathways and their downstream effects are subject to ongoing research. Similar compounds have been found to influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial in determining its bioavailabilityThey are metabolized by the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. Given the compound’s potential interactions with various targets, it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-10-19-16-15(11-6-2-5-9-14(11)23-16)17(20-10)24-18-21-12-7-3-4-8-13(12)22-18/h3-4,7-8H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMJBGUTUNHDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole

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